molecular formula C4F8I2 B1294289 1,4-Diiodooctafluorobutane CAS No. 375-50-8

1,4-Diiodooctafluorobutane

Cat. No. B1294289
Key on ui cas rn: 375-50-8
M. Wt: 453.84 g/mol
InChI Key: JILAKKYYZPDQBE-UHFFFAOYSA-N
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Patent
US04116977

Procedure details

Into a four necked flask equipped with a thermometer, a reflux condenser, a dropping funnel and a stirrer, 190 g (0.7 mole as SO3) of fuming sulfuric acid containing 30% of SO3 were charged and were heated at 85° C. and then 100 g (0.22 mole) of 1,4-diiodoperfluorobutane having the formula I(CF2)4I were added dropwise to the flask. The reaction was conducted while maintaining the temperature in the reactor at 80° to 90° C. The collection and the separation of the product were conducted in accordance with the process of Example 4. As a result, the conversion was 52% and perfluorotetrahydrofuran (62% yield) and perfluoro- γ-butyrolactone (7% yield) were obtained based on the starting material.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].I[C:7]([F:19])([F:18])[C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])I>>[F:12][C:10]1([F:13])[C:9]([F:15])([F:14])[C:8]([F:17])([F:16])[C:7]([F:19])([F:18])[O:2]1

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
IC(C(C(C(I)(F)F)(F)F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(F)(F)C(F)(F)C(F)(F)C(F)(F)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in the reactor at 80° to 90° C
CUSTOM
Type
CUSTOM
Details
The collection
CUSTOM
Type
CUSTOM
Details
the separation of the product

Outcomes

Product
Name
Type
product
Smiles
FC1(OC(C(C1(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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